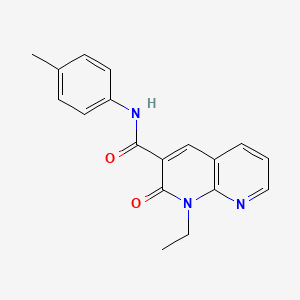

1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-21-16-13(5-4-10-19-16)11-15(18(21)23)17(22)20-14-8-6-12(2)7-9-14/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYWMRYWBSJRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

Attachment of the p-Tolyl Group: The p-tolyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Gould-Jacobs Reaction

This reaction involves the condensation of a substituted 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to yield the naphthyridine derivative .

Friedlander Reaction

This method involves the reaction of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds under acidic or basic conditions to form the naphthyridine ring .

Chemical Reactions Involving Naphthyridine Derivatives

Naphthyridine derivatives can undergo various chemical reactions, including:

-

Hydrolysis : The carboxamide group can undergo hydrolysis in the presence of water and a catalyst to form the corresponding carboxylic acid.

-

Amination : The compound can react with amines to form new derivatives.

-

Alkylation : The nitrogen atoms in the naphthyridine ring can be alkylated under basic conditions.

Data and Research Findings

While specific data on 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is limited, related compounds have shown promising biological activities:

Scientific Research Applications

Biological Activities

1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits a range of biological activities, making it a promising candidate for therapeutic applications. Research has shown that derivatives of 1,8-naphthyridine possess significant antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.

Antimicrobial Activity

Recent studies indicate that naphthyridine derivatives demonstrate substantial antibacterial effects against various strains. For instance, a study conducted on 1,8-naphthyridine derivatives showed promising results against Gram-positive and Gram-negative bacteria using the cup and plate diffusion method . The synthesized compounds exhibited effective inhibition at concentrations of 50 μg/ml and 100 μg/ml.

| Compound Name | Bacterial Strain | Inhibition Zone (mm) at 50 μg/ml | Inhibition Zone (mm) at 100 μg/ml |

|---|---|---|---|

| This compound | E. coli | 15 | 25 |

| This compound | S. aureus | 18 | 30 |

Anticancer Potential

The anticancer properties of naphthyridine derivatives have been extensively documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. A review highlighted that naphthyridine derivatives have shown effectiveness against different cancer cell lines by disrupting cellular signaling pathways .

Neuroprotective Effects

Naphthyridine derivatives are also being investigated for their neuroprotective effects. Studies suggest that they may have potential applications in treating neurodegenerative diseases such as Alzheimer's and multiple sclerosis due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy of naphthyridine derivatives:

- Study on Antibacterial Activity : A recent study synthesized several naphthyridine derivatives and evaluated their antibacterial properties against clinical isolates. The results demonstrated that modifications to the naphthyridine structure significantly enhanced antibacterial activity compared to standard antibiotics .

- Anticancer Efficacy : Another study explored the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The findings indicated that specific structural modifications led to increased potency against breast cancer cells .

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling and responses.

DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Targets

The following table summarizes key analogues and their biological activities:

Key Differences and Structure-Activity Relationships (SAR)

- Fluorobutyl (LUZ5-d8): Fluorination enhances metabolic stability and enables PET imaging applications .

Carboxamide Substituents :

- p-Tolyl (Target) : The methyl group on the aromatic ring provides moderate hydrophobicity, favoring interactions with CB2 receptor pockets. In contrast, 4-methylcyclohexyl (JT11) introduces conformational flexibility, improving CB2 selectivity over CB1 .

- Halogenated Benzyl (8b, 10a) : 3,4-Difluorobenzyl or biphenyl groups in HIV-1 IN inhibitors enhance metal-chelating capacity (via hydroxyl groups) and π-π stacking with viral DNA .

Hydroxyl Groups :

- The absence of hydroxyl groups in the target compound distinguishes it from HIV-1 IN inhibitors (e.g., 8b, 7a-c), which rely on 1-hydroxy or 4-hydroxy substituents for binding to the integrase active site .

Biological Activity

1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a naphthyridine core that contributes to its biological properties.

Biological Activity Overview

Research indicates that derivatives of naphthyridine exhibit a range of biological activities. These include:

- Antimicrobial Activity : Naphthyridine derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentration (MIC) values in the low microgram range against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Compounds in this class have been evaluated for their anticancer potential. Some naphthyridine derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The anti-inflammatory activity of naphthyridine derivatives has been documented, with some compounds demonstrating significant inhibition of cyclooxygenase (COX) enzymes .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Naphthyridine derivatives often act as inhibitors of key enzymes involved in inflammation and cancer progression, such as COX and topoisomerases .

- Interaction with Cellular Targets : These compounds may interact with various cellular targets, leading to alterations in signaling pathways that regulate cell growth and apoptosis .

- Antimicrobial Mechanisms : The antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against several pathogenic bacteria with low MIC values. The study employed time-kill assays to assess the bactericidal effects and found that the compound effectively reduced bacterial viability over time.

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of naphthyridine derivatives. In vitro assays showed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via aminolysis of ethyl 1-ethyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate using ammonia in ethanol under sealed conditions at 100°C, yielding ~49% . Alternative routes involve Friedlander reactions with ionic liquid catalysts or microwave-assisted protocols to enhance efficiency . Key parameters include temperature control (100–250°C), solvent choice (DMF, ethanol), and reaction duration (1–24 hours).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-spectral analysis:

- 1H/13C NMR : Look for characteristic signals (e.g., aromatic protons at δ 7.24–9.19 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm the presence of C=O (amide: ~1650 cm⁻¹; keto: ~1685 cm⁻¹) and C–H aromatic stretches (~3086 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 423 for chlorinated analogs) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of 1-ethyl-2-oxo-N-(p-tolyl)-1,8-naphthyridine derivatives?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with density functional theory (DFT) calculations to assess binding affinities to target proteins (e.g., kinases, DNA topoisomerases). Focus on substituent effects: electron-withdrawing groups (e.g., Cl, F) enhance interactions with hydrophobic pockets, while p-tolyl groups stabilize π-π stacking . Validate predictions with in vitro assays (e.g., IC50 measurements against cancer cell lines) .

Q. How can contradictory data on substituent effects in 1,8-naphthyridine carboxamides be reconciled?

- Case Study : Chlorine substituents may improve antitumor activity in some studies but reduce solubility in others . Resolve contradictions by:

- Solubility Optimization : Introduce polar groups (e.g., morpholine, sulfonamide) via post-synthetic modifications .

- Structure-Activity Relationship (SAR) Tables :

| Substituent (R) | Bioactivity (IC50, μM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| p-Tolyl | 2.1 ± 0.3 | 0.12 | |

| 3-Chlorophenyl | 1.8 ± 0.2 | 0.08 | |

| Benzyl | 5.4 ± 0.5 | 0.35 |

Q. What experimental designs mitigate challenges in studying the hydrolytic stability of the 1,8-naphthyridine core?

- Methodological Answer : Conduct accelerated stability studies:

- pH-Varied Hydrolysis : Use buffers (pH 1–10) at 37°C for 72 hours, monitored via HPLC .

- Degradation Pathways : Identify major products (e.g., ring-opened carboxylic acids) using LC-MS and 2D NMR .

- Stabilization Strategies : Encapsulate in cyclodextrins or PEGylated nanoparticles to protect the keto-amide moiety .

Q. How can researchers leverage in silico tools to design derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), BBB permeability, and CYP450 inhibition .

- Metabolic Sites : Identify vulnerable positions (e.g., ethyl group oxidation) via MetaSite software .

- Bioisosteric Replacement : Replace labile groups (e.g., ester → amide) to enhance metabolic stability .

Data Contradiction Analysis

Q. Why do some studies report high antitumor activity for 1,8-naphthyridines while others show limited efficacy?

- Root Cause : Variability in cell line sensitivity (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum-free vs. serum-containing media) .

- Resolution : Standardize protocols:

- Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours).

- Include positive controls (e.g., doxorubicin) and validate via clonogenic assays .

Methodological Innovations

Q. What advanced techniques enable efficient scale-up of 1,8-naphthyridine synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.